molecular formula C7H4Cl2O2 B7767042 2,5-Dichlorobenzoic acid CAS No. 35915-19-6

2,5-Dichlorobenzoic acid

Cat. No. B7767042
CAS RN: 35915-19-6
M. Wt: 191.01 g/mol
InChI Key: QVTQYSFCFOGITD-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 2 and 5 are substituted by chloro groups . It is converted to 4-chlorocatechol by Pseudomonas sp. CPE2 strain .


Synthesis Analysis

The synthesis of 2,5-Dichlorobenzoic acid involves the coordination with Ln(III) ions. Three novel lanthanide complexes [Ln(2,5-DClBA) 3 (terpy)(H 2 O)] (Ln = Eu(1), Tb(2), Ho(3)) have been synthesized .


Molecular Structure Analysis

The molecular formula of 2,5-Dichlorobenzoic acid is C7H4Cl2O2 . The molecular weight is 191.01 g/mol . The structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

2,5-Dichlorobenzoic acid is converted to 4-chlorocatechol by Pseudomonas sp. CPE2 strain . It was used as a calibration standard to investigate the gas-phase OH reaction products of biphenyl, monochlorobiphenyl, and dichlorophenyl .


Physical And Chemical Properties Analysis

2,5-Dichlorobenzoic acid appears as needles (from water) or white powder . The melting point is between 151 - 154 °C . The initial boiling point and boiling range is 301 °C .

Scientific Research Applications

Pesticide Risk Assessment

2,5-Dichlorobenzoic acid is used as an active substance in pesticides . It has been subjected to a peer review of the pesticide risk assessment . The review covers various aspects such as identity, physical/chemical/technical properties, methods of analysis, mammalian toxicology, and more .

Toxicokinetics

In toxicokinetics studies, the bioavailability of 2,5-dichlorobenzoic acid methylester was found to be almost complete in rats . About 90% and 99% of the administered dose was eliminated by urine following intravenous and oral administration, respectively, within 24 hours .

Plant Growth Regulator and Fungicide

2,5-Dichlorobenzoic acid methyl ester, a derivative of 2,5-Dichlorobenzoic acid, is used as a plant growth regulator and fungicide . It is moderately soluble in water and is a volatile substance .

Environmental Fate and Ecotoxicity

The environmental fate of 2,5-Dichlorobenzoic acid methyl ester is of moderate concern due to its slight mobility in drainflow . It has a moderate acute ecotoxicity to fish . However, significant data are missing for a comprehensive understanding of its environmental fate and ecotoxicity .

Human Health Implications

2,5-Dichlorobenzoic acid methyl ester has a moderate mammalian oral toxicity . However, significant data are missing for a comprehensive understanding of its implications for human health .

Calibration Standard in Gas-Phase OH Reaction Studies

2,5-Dichlorobenzoic acid has been used as a calibration standard to investigate the gas-phase OH reaction products of biphenyl, monochlorobiphenyl, and dichlorophenyl .

Intermediate in Synthesis of Methyl 2,5-Dichlorobenzoate

2,5-Dichlorobenzoic acid is used as an intermediate in the synthesis of methyl 2,5-dichlorobenzoate , a plant growth regulator and antifungal agrochemical .

Safety and Hazards

2,5-Dichlorobenzoic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid . It is primarily targeted by certain strains of bacteria, such as Pseudomonas sp. CPE2 . These bacteria have evolved to utilize 2,5-Dichlorobenzoic acid as a source of carbon and energy .

Mode of Action

The primary interaction of 2,5-Dichlorobenzoic acid with its bacterial targets involves its conversion to 4-chlorocatechol . This conversion is facilitated by specific enzymes within the bacteria, allowing them to metabolize the compound .

Biochemical Pathways

The biochemical pathway involved in the metabolism of 2,5-Dichlorobenzoic acid is part of the broader class of chlorobenzoic acid degradation pathways . The compound is first converted to 4-chlorocatechol, which then enters the 3-oxoadipic acid degradation pathway . This pathway ultimately leads to the formation of intermediates of the tricarboxylic acid cycle .

Pharmacokinetics

Information on the pharmacokinetics of 2,5-Dichlorobenzoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. Given its chemical structure and properties, it can be inferred that it is moderately soluble in water , which may influence its bioavailability.

Result of Action

The primary result of the action of 2,5-Dichlorobenzoic acid is its conversion to 4-chlorocatechol, which can then be further metabolized by the bacteria . This allows the bacteria to utilize the compound as a source of carbon and energy .

Action Environment

The action of 2,5-Dichlorobenzoic acid is influenced by various environmental factors. For instance, the presence of certain bacterial strains capable of metabolizing the compound is a key factor . Additionally, the compound’s volatility and solubility can affect its distribution in the environment . .

properties

IUPAC Name

2,5-dichlorobenzoic acid
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InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
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InChI Key

QVTQYSFCFOGITD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)Cl
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Molecular Formula

C7H4Cl2O2
Record name 2,5-DICHLOROBENZOIC ACID
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DSSTOX Substance ID

DTXSID5024978
Record name 2,5-Dichlorobenzoic acid
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Molecular Weight

191.01 g/mol
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Physical Description

2,5-dichlorobenzoic acid appears as needles (from water) or white powder. (NTP, 1992), Solid; [CAMEO] White to beige powder; [Acros Organics MSDS]
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Boiling Point

574 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Vapor Pressure

0.000447 [mmHg]
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Product Name

2,5-Dichlorobenzoic acid

CAS RN

50-79-3, 35915-19-6
Record name 2,5-DICHLOROBENZOIC ACID
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Melting Point

304 to 309 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,5-dichlorobenzoic acid (chloramben) affect plants?

A1: Chloramben is a pre-emergence herbicide, meaning it primarily affects plants as they germinate. While the exact mechanism of action is not fully elucidated, research suggests that chloramben may interfere with various plant processes, including cell division and growth [, ].

Q2: Are some plant species more tolerant to chloramben than others?

A2: Yes, significant variations in tolerance exist. For example, morning glory exhibits greater tolerance than velvetleaf []. This difference is attributed to the faster rate at which morning glory converts absorbed chloramben into a less toxic form, N-(3-carboxy-2,5-dichlorophenyl)-glucosylamine (N-glucosyl amiben) [].

Q3: How does light exposure impact the herbicidal activity of chloramben?

A3: Laboratory studies show that exposure to light can reduce the herbicidal activity of chloramben. In one study, amiben lost 40-60% of its activity after just 2-4 hours of irradiation []. The effect of sunlight on chloramben applied to soil depends on soil moisture content. Wet soil exposed to sunlight showed an 11-14% reduction in chloramben activity, while no significant loss was observed in dry soil [].

Q4: How does soil composition affect chloramben persistence?

A4: Soil properties like clay and organic matter content significantly influence chloramben persistence. Higher clay and organic matter content generally leads to increased persistence of dicamba and tricamba, but decreased persistence of fenac and methoxy fenac [].

Q5: Do earthworms play a role in chloramben metabolism?

A6: Yes, earthworms contribute to chloramben degradation. Interestingly, earthworms from plots with a history of chloramben treatment exhibited enhanced metabolism of the herbicide compared to worms from untreated plots [].

Q6: How does chloramben behave in soil?

A7: Chloramben's behavior in soil is influenced by factors like soil type, moisture, and temperature. For example, the methyl ester of chloramben resists leaching in various Arkansas soils, while its ammonium and aluminum salts leach easily []. The methyl ester is also rapidly hydrolyzed in these soils, a process influenced by factors like soil sterilization, moisture, and temperature [].

Q7: Can activated carbon be used to protect crops from chloramben injury?

A8: Yes, applying a layer of activated carbon and vermiculite mixture over seeds can protect upland rice from chloramben injury []. This method proved more effective than seed pelleting with activated carbon or band application of activated carbon slurry [].

Q8: Does the formulation of chloramben affect its efficacy?

A9: Yes, formulation plays a crucial role in chloramben's activity. For example, the ammonium salt of chloramben proved more effective in controlling weeds than the amide form []. Additionally, the addition of oil concentrates to chloramben formulations enhanced its efficacy against velvetleaf, particularly in reducing seed capsule production [].

Q9: What is the molecular formula and weight of 2,5-dichlorobenzoic acid?

A9: The molecular formula is C7H3Cl2O2, and the molecular weight is 191.01 g/mol.

Q10: What spectroscopic data is available for 2,5-dichlorobenzoic acid?

A10: While specific spectroscopic data is not provided in these research papers, 2,5-dichlorobenzoic acid can be characterized using various techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry. These techniques provide information about the compound's structure, functional groups, and fragmentation patterns.

Q11: What is known about the stability of 2,5-dichlorobenzoic acid in different environments?

A12: The stability of 2,5-dichlorobenzoic acid is influenced by factors like pH, temperature, and light exposure. For example, dicamba (2-methoxy-3,6-dichlorobenzoic acid) degrades faster in Sharpsburg silty clay loam soil compared to Anselmo sandy loam soil, and degradation is more rapid in topsoil than subsoil []. Additionally, dicamba's phytotoxicity increases at higher temperatures (60°C) [].

Q12: How do structural modifications of 2,5-dichlorobenzoic acid affect its herbicidal activity?

A13: Modifying the structure of 2,5-dichlorobenzoic acid can significantly alter its herbicidal activity and selectivity. For instance, replacing the chlorine atoms with bromine or methyl groups can impact its effect on common scab in potatoes [].

Q13: How is 2,5-dichlorobenzoic acid analyzed and quantified in various matrices?

A13: Several analytical methods can be employed to detect and quantify 2,5-dichlorobenzoic acid in different matrices:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is highly sensitive and specific for analyzing chloramben in complex matrices like soil [].
  • High-performance liquid chromatography (HPLC): HPLC offers a versatile method for separating and quantifying chloramben and its metabolites in various samples [].

Q14: What is the environmental fate of 2,5-dichlorobenzoic acid?

A16: 2,5-dichlorobenzoic acid's persistence and degradation in the environment depend on various factors like soil type, moisture, temperature, and microbial activity. While some studies suggest it degrades relatively rapidly [], others indicate potential for persistence, especially in specific soil types or under certain conditions []. Further research is crucial to fully understand its long-term environmental fate and potential impact.

Q15: Are there alternative herbicides to 2,5-dichlorobenzoic acid?

A17: Numerous alternative herbicides are available, each with its own efficacy and selectivity profile. Some alternatives mentioned in the provided research papers include atrazine, trifluralin, propachlor, and linuron [, ]. The choice of herbicide depends on factors like target weeds, crop tolerance, and environmental considerations.

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